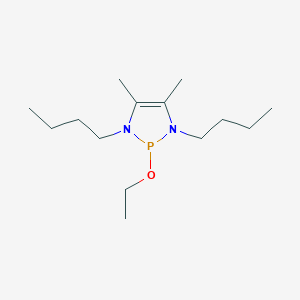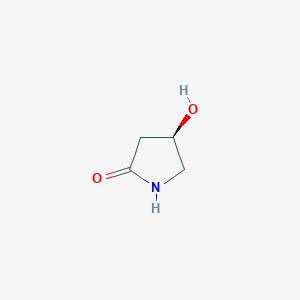
Piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- is a chemical compound used in scientific research for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- is not fully understood. However, it has been suggested that it may work by inhibiting the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical And Physiological Effects
Piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and decrease oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One advantage of using piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- in lab experiments is its potential therapeutic applications in various fields of science. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Future Directions
There are several future directions for the study of piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)-. One direction is to further investigate its mechanism of action and how it interacts with biological systems. Another direction is to study its potential therapeutic applications in specific diseases, such as cancer and inflammatory diseases. Additionally, the development of new synthetic methods for piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- could lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- can be achieved through a multi-step process. The first step involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with epichlorohydrin to produce 2-(3,4-dihydro-2H-1-benzothiopyran-8-yloxy)ethanol. The second step involves the reaction of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yloxy)ethanol with 2-methoxyphenyl magnesium bromide to produce 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)-piperazine.
Scientific Research Applications
Piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising compound for the treatment of a variety of diseases.
properties
CAS RN |
153804-42-3 |
|---|---|
Product Name |
Piperazine, 1-(2-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphenyl)- |
Molecular Formula |
C22H28N2O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H28N2O2S/c1-25-20-9-3-2-8-19(20)24-13-11-23(12-14-24)15-16-26-21-10-4-6-18-7-5-17-27-22(18)21/h2-4,6,8-10H,5,7,11-17H2,1H3 |
InChI Key |
CKFZTRYKPWBKOO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC=CC4=C3SCCC4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC=CC4=C3SCCC4 |
Other CAS RN |
153804-42-3 |
synonyms |
1-(2-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)ethyl)-4-(2-methoxyphe nyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)





![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)




![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)